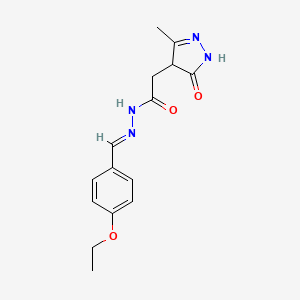
3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone, also known as NAP, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound is a derivative of the well-known drug, methamphetamine, and has been found to have similar effects on the central nervous system. However, unlike methamphetamine, NAP does not have the same addictive properties and has been shown to be much safer for use in laboratory experiments.
Mechanism of Action
3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone acts as a monoamine transporter substrate, meaning it is taken up by transporters in the brain that normally transport dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause hyperthermia. It can also lead to changes in behavior, such as increased locomotor activity and stereotypy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone in laboratory experiments is its safety profile. Unlike methamphetamine, it does not have the same addictive properties and is much safer for use in animals. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are many potential future directions for research involving 3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone. One area of interest is its potential use in treating addiction, as it has been shown to have similar effects to methamphetamine without the same addictive properties. Additionally, it could be used to study the effects of drugs on the brain and to develop new treatments for various neurological disorders. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesis Methods
The synthesis of 3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone involves the reaction of 2-naphthylamine with 4-nitroacetophenone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of this compound as a yellow crystalline solid with a melting point of 163-165°C.
Scientific Research Applications
3-(2-naphthylamino)-1-(4-nitrophenyl)-1-propanone has been shown to have potential applications in scientific research, particularly in the study of the central nervous system. It has been found to have similar effects to methamphetamine, such as increasing dopamine and norepinephrine levels in the brain, but without the same addictive properties. This makes it a useful tool for studying the mechanisms of addiction and the effects of drugs on the brain.
properties
IUPAC Name |
3-(naphthalen-2-ylamino)-1-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-19(15-6-9-18(10-7-15)21(23)24)11-12-20-17-8-5-14-3-1-2-4-16(14)13-17/h1-10,13,20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMDWTQRVPXBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731410.png)
![4-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5731417.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731425.png)
![5-(N-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5731428.png)

![dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5731439.png)


![ethyl 2-{[(2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5731454.png)
![4-({2-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5731467.png)


![4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B5731477.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5731478.png)